Predicted GABAA Receptor Binding Affinity: Carbacetam vs. 2,3-Benzodiazepine Derivatives (BS34-20 and MPTD-01)
In a head-to-head in silico comparison using AutoDock Vina molecular docking, Carbacetam demonstrated substantially higher predicted binding affinity for the GABAA receptor (-10.513 kcal/mol) compared to the 2,3-benzodiazepine derivatives BS34-20 (binding energy up to -8.379 kcal/mol) and MPTD-01 [1]. This represents a binding energy difference of approximately -2.134 kcal/mol in favor of Carbacetam over BS34-20, suggesting stronger GABAergic engagement. The study employed a panel of key central nervous system targets analyzed with UCSF ChimeraX visualization, and ADMET profiling predicted a favorable safety profile and blood-brain barrier penetration for all compounds tested [1].
| Evidence Dimension | Predicted GABAA receptor binding energy |
|---|---|
| Target Compound Data | -10.513 kcal/mol (Carbacetam) |
| Comparator Or Baseline | BS34-20: up to -8.379 kcal/mol; MPTD-01: binding energy unspecified but lower than Carbacetam |
| Quantified Difference | -2.134 kcal/mol lower (more favorable) for Carbacetam vs. BS34-20 |
| Conditions | Molecular docking (AutoDock Vina, UCSF ChimeraX); panel of CNS targets including GABAergic, glutamatergic, neuropeptide receptors, and ion channels |
Why This Matters
Higher predicted GABAA affinity indicates a more potent GABAergic interaction profile, which is directly relevant for researchers selecting an anxiolytic or neuroprotective candidate for experimental validation against 2,3-benzodiazepine comparators.
- [1] Analysis in silico of polypharmacological properties of new anxiolytic candidates based on 2,3-benzodiazepine and β-carboline. MSU Journal. 2025. Lines 16-22. View Source
